Cas no 1543712-74-8 (tert-butyl 2-amino-4,4-difluorobutanoate)

tert-butyl 2-amino-4,4-difluorobutanoate 化学的及び物理的性質
名前と識別子
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- 2-Amino-4,4-difluoro-butyric acid tert-butyl ester
- tert-butyl 2-amino-4,4-difluorobutanoate
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- MDL: MFCD24520540
- インチ: 1S/C8H15F2NO2/c1-8(2,3)13-7(12)5(11)4-6(9)10/h5-6H,4,11H2,1-3H3
- InChIKey: FDTUCYWUSSJLKX-UHFFFAOYSA-N
- ほほえんだ: C(OC(C)(C)C)(=O)C(N)CC(F)F
tert-butyl 2-amino-4,4-difluorobutanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1229149-1.0g |
tert-butyl 2-amino-4,4-difluorobutanoate |
1543712-74-8 | 1g |
$1357.0 | 2023-06-08 | ||
Enamine | EN300-1229149-500mg |
tert-butyl 2-amino-4,4-difluorobutanoate |
1543712-74-8 | 500mg |
$809.0 | 2023-10-02 | ||
Enamine | EN300-1229149-0.25g |
tert-butyl 2-amino-4,4-difluorobutanoate |
1543712-74-8 | 0.25g |
$1249.0 | 2023-06-08 | ||
Enamine | EN300-1229149-0.1g |
tert-butyl 2-amino-4,4-difluorobutanoate |
1543712-74-8 | 0.1g |
$1195.0 | 2023-06-08 | ||
Enamine | EN300-1229149-2.5g |
tert-butyl 2-amino-4,4-difluorobutanoate |
1543712-74-8 | 2.5g |
$2660.0 | 2023-06-08 | ||
eNovation Chemicals LLC | Y1125909-5g |
2-Amino-4,4-difluoro-butyric acid tert-butyl ester |
1543712-74-8 | 95% | 5g |
$6585 | 2025-02-19 | |
Enamine | EN300-1229149-100mg |
tert-butyl 2-amino-4,4-difluorobutanoate |
1543712-74-8 | 100mg |
$741.0 | 2023-10-02 | ||
eNovation Chemicals LLC | Y1125909-5g |
2-Amino-4,4-difluoro-butyric acid tert-butyl ester |
1543712-74-8 | 95% | 5g |
$6585 | 2025-02-19 | |
eNovation Chemicals LLC | Y1125909-500mg |
2-Amino-4,4-difluoro-butyric acid tert-butyl ester |
1543712-74-8 | 95% | 500mg |
$1115 | 2025-02-19 | |
eNovation Chemicals LLC | Y1125909-1g |
2-Amino-4,4-difluoro-butyric acid tert-butyl ester |
1543712-74-8 | 95% | 1g |
$1765 | 2024-07-28 |
tert-butyl 2-amino-4,4-difluorobutanoate 関連文献
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
tert-butyl 2-amino-4,4-difluorobutanoateに関する追加情報
Recent Advances in the Application of 1543712-74-8 and tert-Butyl 2-Amino-4,4-difluorobutanoate in Chemical Biology and Pharmaceutical Research
The chemical compound with CAS number 1543712-74-8 and its derivative, tert-butyl 2-amino-4,4-difluorobutanoate, have recently gained significant attention in the field of chemical biology and pharmaceutical research. These compounds serve as important building blocks in the synthesis of novel drug candidates, particularly in the development of protease inhibitors and fluorinated amino acid analogs. This research brief aims to provide an overview of the latest scientific findings regarding these compounds, their synthetic applications, and their potential therapeutic implications.
Recent studies have demonstrated that 1543712-74-8 serves as a crucial intermediate in the synthesis of complex organic molecules. Its structural features, including the presence of multiple reactive sites, make it particularly valuable for constructing diverse molecular architectures. The derivative, tert-butyl 2-amino-4,4-difluorobutanoate, has shown remarkable potential in medicinal chemistry due to its ability to modulate the pharmacokinetic properties of drug molecules through the introduction of fluorine atoms, which can significantly alter lipophilicity and metabolic stability.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers employed tert-butyl 2-amino-4,4-difluorobutanoate as a key precursor in the development of novel antiviral agents. The fluorinated amino acid moiety was incorporated into peptide-based inhibitors targeting viral proteases, resulting in compounds with enhanced binding affinity and improved resistance to enzymatic degradation. The study reported a 15-fold increase in potency compared to non-fluorinated analogs, highlighting the strategic importance of this building block in drug design.
Another significant application was reported in the field of positron emission tomography (PET) tracer development. Researchers utilized 1543712-74-8 as a starting material for the synthesis of fluorine-18 labeled compounds, taking advantage of its versatile chemical structure for rapid radiolabeling. The resulting tracers demonstrated excellent blood-brain barrier penetration and target specificity, making them promising candidates for neurological disorder diagnosis.
The synthetic methodology for these compounds has also seen recent advancements. A 2024 publication in Organic Process Research & Development described an optimized large-scale preparation of tert-butyl 2-amino-4,4-difluorobutanoate with improved yield (82%) and purity (>99.5%). The new protocol features a streamlined workup procedure and reduced environmental impact through solvent recycling, addressing both economic and sustainability concerns in pharmaceutical manufacturing.
From a mechanistic perspective, computational studies have provided insights into the conformational preferences of molecules containing the 1543712-74-8 scaffold. Molecular dynamics simulations revealed that the fluorinated derivatives exhibit unique intramolecular interactions that stabilize specific bioactive conformations, explaining their enhanced target binding observed in experimental studies.
Looking forward, these compounds continue to attract research interest for their potential in addressing current challenges in drug discovery. Their applications extend beyond traditional small molecule drugs to include peptide therapeutics, PROTACs (proteolysis targeting chimeras), and covalent inhibitors. The unique physicochemical properties imparted by the fluorinated moieties offer solutions to common drug development hurdles such as poor solubility, rapid metabolism, and insufficient target engagement.
In conclusion, 1543712-74-8 and tert-butyl 2-amino-4,4-difluorobutanoate represent valuable tools in modern medicinal chemistry. Their versatility in synthesis, ability to modulate drug properties, and potential in diagnostic applications make them compounds of significant interest for both academic researchers and pharmaceutical developers. Continued exploration of their applications is expected to yield further innovations in drug discovery and development.
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